molecular formula C13H11N3OS B12703378 6-Benzothiazolol, 2-(6-(methyl-11c-amino)-3-pyridinyl CAS No. 945400-67-9

6-Benzothiazolol, 2-(6-(methyl-11c-amino)-3-pyridinyl

Katalognummer: B12703378
CAS-Nummer: 945400-67-9
Molekulargewicht: 256.31 g/mol
InChI-Schlüssel: FYTAUNFPOYWHBC-BJUDXGSMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AZD-2184 C-11 involves multiple steps, including the formation of intermediate compounds. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of AZD-2184 C-11 typically involves large-scale chemical reactors and stringent quality control measures. The process may include purification steps such as crystallization, distillation, and chromatography to ensure the compound’s purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

AZD-2184 C-11 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Wissenschaftliche Forschungsanwendungen

AZD-2184 C-11 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and molecular biology experiments.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as Alzheimer’s disease.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of AZD-2184 C-11 involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neuroprotective and anti-inflammatory pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to AZD-2184 C-11 include:

Uniqueness

AZD-2184 C-11 is unique due to its specific chemical structure and the particular biological pathways it affects. Its potential therapeutic applications, especially in neurodegenerative diseases, set it apart from other similar compounds .

Eigenschaften

CAS-Nummer

945400-67-9

Molekularformel

C13H11N3OS

Molekulargewicht

256.31 g/mol

IUPAC-Name

2-[6-((111C)methylamino)pyridin-3-yl]-1,3-benzothiazol-6-ol

InChI

InChI=1S/C13H11N3OS/c1-14-12-5-2-8(7-15-12)13-16-10-4-3-9(17)6-11(10)18-13/h2-7,17H,1H3,(H,14,15)/i1-1

InChI-Schlüssel

FYTAUNFPOYWHBC-BJUDXGSMSA-N

Isomerische SMILES

[11CH3]NC1=NC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O

Kanonische SMILES

CNC1=NC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.